molecular formula C15H10N2O3S B15041759 (5E)-1-phenyl-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-phenyl-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15041759
M. Wt: 298.3 g/mol
InChI Key: SBPOFWQMIIZCRF-FMIVXFBMSA-N
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Description

(5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound that features a thiophene ring and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of thiophene-2-carbaldehyde with a diazinane trione derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

(5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiophene ring and diazinane trione structure allow for specific interactions with biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(Thiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
  • (5E)-5-[(Thiophen-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

(5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of a thiophene ring and a diazinane trione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3 g/mol

IUPAC Name

(5E)-1-phenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H10N2O3S/c18-13-12(9-11-7-4-8-21-11)14(19)17(15(20)16-13)10-5-2-1-3-6-10/h1-9H,(H,16,18,20)/b12-9+

InChI Key

SBPOFWQMIIZCRF-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O

Origin of Product

United States

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